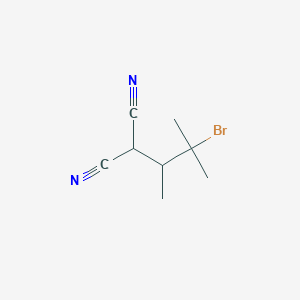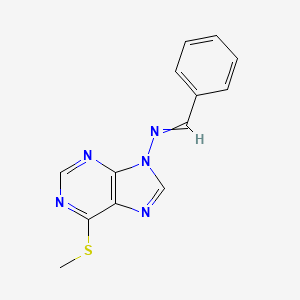
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a methylsulfanyl group attached to the purine ring and a phenylmethanimine group
Métodos De Preparación
The synthesis of N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methylsulfanylpurine and benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to achieve higher yields and efficiency.
Análisis De Reacciones Químicas
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles like halides or amines.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may interfere with nucleic acid synthesis or protein function, resulting in its observed biological effects.
Comparación Con Compuestos Similares
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine can be compared with other similar compounds, such as:
6-methylthioinosine: A thiopurine derivative with similar structural features but different biological activities.
6-methylmercaptopurine riboside: Another purine derivative with a methylthio group, used in various biochemical studies.
2-amino-6-methylthio-9H-purine: A related compound with an amino group, studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structural configuration and the presence of the phenylmethanimine group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
7144-16-3 |
|---|---|
Fórmula molecular |
C13H11N5S |
Peso molecular |
269.33 g/mol |
Nombre IUPAC |
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H11N5S/c1-19-13-11-12(14-8-15-13)18(9-16-11)17-7-10-5-3-2-4-6-10/h2-9H,1H3 |
Clave InChI |
SBYXNJRNQKPRRJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=NC2=C1N=CN2N=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


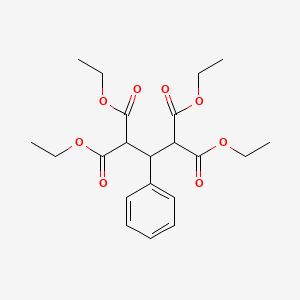
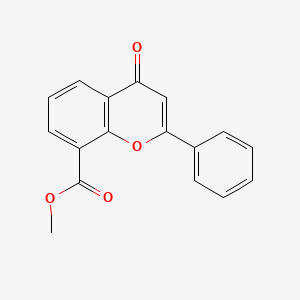
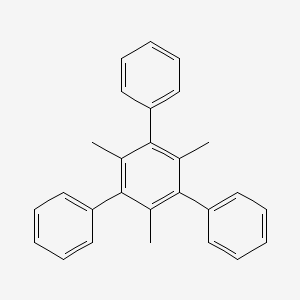
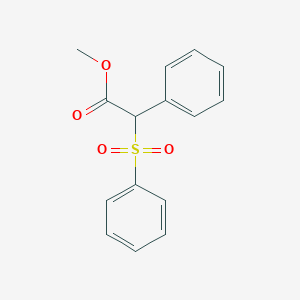

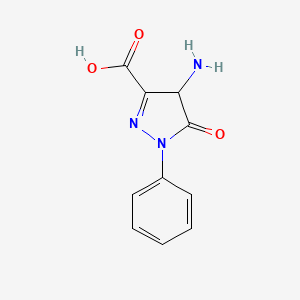


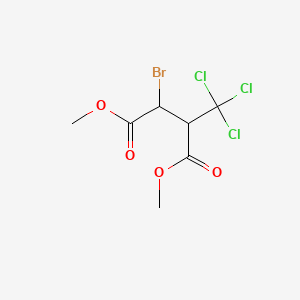
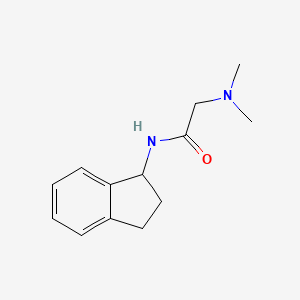
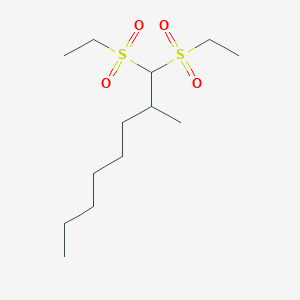
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)

